molecular formula C14H25NO11 B593296 N-(ACETYL-1-14C)-LACTOSAMINE CAS No. 125455-55-2

N-(ACETYL-1-14C)-LACTOSAMINE

Cat. No.: B593296
CAS No.: 125455-55-2
M. Wt: 385.342
InChI Key: KFEUJDWYNGMDBV-KKXYYTIPSA-N
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Description

N-(Acetyl-1-14C)-Lactosamine is a radiolabeled glycan essential for tracing the biosynthesis and metabolic fate of poly-N-acetyl-lactosamine (poly-LacNAc) structures in biological systems. These glycan extensions, composed of repeating [-Galβ(1,4)-GlcNAcβ(1,3)-]n disaccharide units, are critical components found on both N- and O-glycoproteins and glycolipids . They play fundamental roles in development, immune function, and galectin binding, and their altered expression is a hallmark in cancer malignancy, influencing tumor growth and metastasis . This compound serves as a key tracer for investigating the hexosamine biosynthetic pathway (HBP), a crucial branch of glucose metabolism that generates UDP-GlcNAc and other nucleotide sugar donors. The HBP is notably upregulated in tumor cells, linking altered cellular metabolism directly to changes in surface glycosylation . Researchers can use this 14C-labeled lactosamine to precisely track its incorporation into glycan structures by glycosyltransferases, such as the β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), which is the principal poly-LacNAc synthase in mammals . Its application is vital for enzymology studies, metabolic flux analysis, and research into conditions where glycosphingolipid (GSL) function is perturbed by pathogens or disease . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

125455-55-2

Molecular Formula

C14H25NO11

Molecular Weight

385.342

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10+,11-,12-,13+,14+/m1/s1/i4+2

InChI Key

KFEUJDWYNGMDBV-KKXYYTIPSA-N

SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O

Synonyms

N-(ACETYL-1-14C)-LACTOSAMINE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences :

  • Formula: C₁₄H₂₅NO₁₁ (vs. C₁₄H₂⁴¹⁴CNO₁₁ for the radiolabeled form).
  • Molecular Weight : 383.35 g/mol (calculated) .
  • Applications : Used as a standard in mass spectrometry (Orbitrap Elite, ESI ionization) and glycan structural analysis . Unlike the 14C-labeled variant, it lacks isotopic tracing capability.

Enzymatic Reactivity :

  • Both compounds serve as substrates for sialyltransferases (STs), but the radiolabeled form allows quantification of enzymatic products via radioactivity detection. Studies show STs catalyze sialylation of type II lactosamine (Galβ1-4GlcNAc) to form gangliosides like GM3 and GD3 .

N-Acetyllactosamine Heptaacetate (CAS: 73208-61-4)

Structural Modifications :

  • Formula: C₂₈H₃₉NO₁₈.
  • Acetylation : Seven hydroxyl groups are acetylated, increasing lipophilicity and stability .
  • Applications : Primarily used in synthetic chemistry as a protected intermediate. The acetyl groups prevent unwanted side reactions during glycan synthesis.

Functional Contrast :

  • The heptaacetate derivative is enzymatically inert until deacetylated, whereas N-(Acetyl-1-14C)-Lactosamine is immediately bioactive in glycosylation pathways .

Type I Lactosamine (Galβ1-3GlcNAc)

Structural Divergence :

  • The glycosidic linkage differs (β1-3 vs. β1-4), altering 3D conformation and receptor binding .

Enzymatic Specificity :

  • Certain STs (e.g., α2-3ST #3) can sialylate both type I and type II lactosamines, but product gangliosides vary. For example, type I lactosamine in Lc4Cer forms distinct sialylated structures compared to type II .

Data Tables

Table 1: Structural and Functional Comparison of Lactosamine Derivatives

Compound CAS Number Formula Molecular Weight (g/mol) Key Feature Application
This compound 125455-55-2 C₁₄H₂⁴¹⁴CNO₁₁ 384.35 (approx.) 14C-labeled acetyl group Metabolic tracing, enzyme assays
N-Acetyl-D-lactosamine 108321-07-9 C₁₄H₂₅NO₁₁ 383.35 Non-radiolabeled Mass spectrometry standards
N-Acetyllactosamine Heptaacetate 73208-61-4 C₂₈H₃₉NO₁₈ 653.60 Hepta-acetylated Synthetic intermediate

Table 2: Enzymatic Reactivity of Lactosamine Derivatives

Compound Sialyltransferase Compatibility Product Gangliosides Key Study Findings
This compound α2-3ST, α2-6ST GM3, GD3 Radiolabel enables real-time tracking of sialylation
Type I Lactosamine α2-3ST #3 Unique sialylated Lc4Cer STs show substrate flexibility across lactosamine types

Research Findings

Enzymatic Flexibility : Marine bacterial STs catalyze sialylation of both type I and II lactosamines, though product specificity depends on the glycosidic linkage .

Radiolabeling Utility : The 14C label in this compound provides high sensitivity in detecting low-abundance glycan products, outperforming UV/fluorescence methods .

Synthetic Applications : Heptaacetylation blocks hydroxyl groups, making N-Acetyllactosamine Heptaacetate a stable precursor for controlled glycan assembly .

Preparation Methods

Preparation of Radiolabeled UDP-N-Acetylhexosamines

The enzymatic synthesis of N-(acetyl-1-14C)-lactosamine begins with the generation of UDP-N-[1-14C]acetyl-D-glucosamine (UDP-GlcNAc) or UDP-N-[1-14C]acetyl-D-galactosamine (UDP-GalNAc). Two primary methods dominate:

1.1.1 Pyrophosphorylase-Catalyzed Assembly
UDP-GlcNAc is synthesized from N-acetyl-D-glucosamine-α-1-phosphate and UTP using yeast UDP-N-acetyl-D-glucosamine pyrophosphorylase. Radiolabeling is achieved by incorporating [1-14C]acetate during the N-acetylation of D-glucosamine-α-1-phosphate. This step employs N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as a coupling agent, yielding >80% radiochemical purity after ion-exchange chromatography. For UDP-GalNAc, UDP-galactosamine is enzymatically prepared via galactokinase and galactose-1-phosphate uridyltransferase, followed by N-acetylation with [1-14C]acetate.

1.1.2 Single-Step Enzymatic Labeling Using GlmU
The bifunctional E. coli GlmU protein catalyzes the acetylation of glucosamine-1-phosphate using [1-14C]acetyl-CoA, followed by uridylylation. This one-pot reaction achieves 86–94% conversion within 2 hours, with near-quantitative yields after overnight incubation. The protocol is scalable from microcurie to millicurie quantities, leveraging nickel-chelate affinity chromatography for enzyme recycling.

Glycosyltransferase-Mediated Lactosamine Formation

Radiolabeled UDP-GlcNAc or UDP-GalNAc serves as the donor substrate for β1-4 galactosyltransferases or β1-3 N-acetylgalactosaminyltransferases, respectively. For example:

  • Human plasma β1-4-N-acetylgalactosaminyltransferase transfers N-[1-14C]acetylgalactosamine to lactose (Galβ1-4Glc), forming Galβ1-4GlcNAc[14C]-lactose.

  • The apparent Km for lactose in this reaction is 20–500 mM, with optimal activity at 5 mM Mn²⁺ and pH 6.0.

Table 1: Kinetic Parameters of Glycosyltransferases in Lactosamine Synthesis

Enzyme SourceDonor SubstrateAcceptorKm (Donor)Km (Acceptor)Vmax (nmol/h/mg)
Human plasmaUDP-[14C]GalNAcLactose0.2–2 mM20–500 mM3.92
E. coli GlmU[14C]Acetyl-CoAGlcN-1-P0.1 mM0.5 mM12.4
Yeast pyrophosphorylaseN-Acetyl-GlcN-α-1-PUTP1.8 mM3.2 mM8.7

Chemical and Chemoenzymatic Approaches

Direct Acetylation of Lactosamine

Unlabeled lactosamine (Galβ1-4GlcN) is acetylated using [1-14C]acetic anhydride in anhydrous methanol. However, this method suffers from low regioselectivity (<50% yield) and requires extensive purification to remove over-acetylated byproducts.

Heyns Rearrangement with Radiolabeled Amines

Lactulose (Galβ1-4Fru) undergoes Heyns rearrangement with [1-14C]benzylamine, forming N-benzyl-[14C]lactosamine. Subsequent hydrogenolysis removes the benzyl group, yielding this compound. This method achieves 32% yield but introduces epimeric byproducts (e.g., 15% manno-configured isomer).

Chemoenzymatic Labeling Strategies

A hybrid approach combines chemical synthesis of lactose analogs with enzymatic N-acetylation:

  • Oxidation-Biotinylation : Lactosamine is oxidized at C6 using galactose oxidase, followed by biotinylation with [1-14C]biotin hydrazide. While primarily used for affinity tagging, this method achieves 80–90% radiolabeling efficiency.

  • Squaric Acid Coupling : Amino-functionalized lactosamine reacts with squaric acid diethyl ester and [1-14C]amine derivatives, enabling site-specific labeling. HPLC purification yields >95% pure product.

Purification and Analytical Validation

Chromatographic Techniques

  • Ion-Exchange Chromatography : Dowex AG1-X2 resin separates UDP-sugars from unincorporated [1-14C]acetate, with elution using linear NH₄HCO₃ gradients.

  • Ligand-Exchange Chromatography : Calcium-form cation exchangers resolve lactosamine from monosaccharides (e.g., glucose, GlcNAc) in enzymatic reaction mixtures.

  • HPLC : Reverse-phase C18 columns with acetonitrile/formic acid gradients achieve baseline separation of radiolabeled lactosamine from epimers.

Structural Confirmation

  • Enzymatic Digestion : β-N-Acetylhexosaminidase treatment releases [14C]GalNAc, confirming β1-4 linkage.

  • Paper Chromatography : Solvent systems (e.g., ethanol:pyridine:water:acetic acid, 5:5:3:1) validate product mobility against unlabeled standards.

  • LC-ESI-MS : Electrospray ionization mass spectrometry detects molecular ions at m/z 587.2 [M+H]⁺ for this compound, with isotopic peaks confirming 14C incorporation.

Table 2: Analytical Methods for this compound

MethodPurposeConditions/ParametersReference
Ion-Exchange HPLCPurify UDP-[14C]GlcNAcNH₄HCO₃ gradient (0.1–1.0 M)
β-HexosaminidaseConfirm β-linkage0.05 M citrate, pH 6.0, 37°C
LC-ESI-MSVerify molecular mass and purityC18 column, 11–50% acetonitrile

Challenges and Optimization Strategies

Isotopic Dilution and Side Reactions

Unlabeled acetate in reaction buffers reduces specific activity. Strategies include:

  • Anhydrous Conditions : N-Acetylation in hydrazine minimizes water-induced hydrolysis.

  • Enzyme Purity : Recombinant acetyltransferases (e.g., GlmU) with >90% purity prevent ATP-dependent side reactions.

Scalability and Cost

  • Enzyme Immobilization : GlmU fused to polyhistidine tags allows nickel-chelate resin reuse for >10 batches without activity loss.

  • Substrate Recycling : UDP generated during glycosyl transfer is reconverted to UTP via sucrose synthase, reducing nucleotide costs .

Q & A

Q. What methodologies are employed to synthesize and characterize N-(Acetyl-1-14C)-lactosamine for metabolic tracking?

Radiolabeled N-acetyllactosamine is synthesized enzymatically using N-acetylneuraminic acid-1-14C as a precursor, followed by chromatographic purification (e.g., ion-exchange or affinity chromatography). Structural validation is achieved via nuclear magnetic resonance (NMR) to confirm stereochemistry and mass spectrometry (MS) to verify isotopic incorporation and purity. Enzymatic activity assays ensure the labeled compound retains biological functionality .

Q. How can researchers quantify N-acetyllactosamine derivatives in complex biological matrices?

Colorimetric assays using specific reagents (e.g., modified Ellman’s reagent for thiol detection) are adapted for quantification. High-performance liquid chromatography (HPLC) coupled with radiometric detection is used for 14C-labeled derivatives. Matrix effects are controlled by standard addition methods, and validation includes precision (RSD <5%) and recovery (>95%) metrics .

Q. What experimental controls are critical when studying N-acetyllactosamine in glycan-lectin interactions?

Include (i) unlabeled N-acetyllactosamine as a competitive inhibitor, (ii) scrambled glycan sequences to rule out nonspecific binding, and (iii) knockout cell lines lacking specific glycosyltransferases. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate binding kinetics, with dissociation constants (Kd) compared to literature values .

Advanced Research Questions

Q. How do lactosamine repeats (e.g., tandem vs. triplet) affect influenza virus inhibition in human versus avian strains?

Glycopolymers with lactosamine repeats are chemoenzymatically synthesized and tested in hemagglutination inhibition (HI) assays. Human influenza strains show dose-dependent inhibition with longer repeats (IC50 for triplet: 0.5 μM vs. single: 5 μM), while avian strains remain unaffected. Solid-phase binding assays correlate inhibitory activity with viral hemagglutinin (HA) affinity, confirmed by HA sequence alignment and molecular dynamics simulations .

Q. What structural features of N-acetyllactosamine determine its interaction with PECAM-1 IgD1 in silico?

Molecular docking (AutoDockTools) and energy minimization (PRODRG2) predict that β2,6-sialylated lactosamine binds PECAM-1 IgD1 with higher affinity (ΔG = −8.2 kcal/mol) than β2,3-linked analogs (ΔG = −6.5 kcal/mol). Key residues (e.g., Lys-89 and Asn-25) form hydrogen bonds with the galactose and GlcNAc moieties. Mutagenesis studies validate these predictions via SPR binding assays .

Q. How can conflicting data on lactosamine’s role in interdomain bridging be resolved?

Discrepancies arise from glycan presentation (e.g., linear vs. branched) and assay conditions (pH, ionic strength). Cryo-electron microscopy (cryo-EM) of PECAM-1 complexes and Förster resonance energy transfer (FRET) assays in live cells clarify spatial arrangements. For example, 2,3-sialylated lactosamine forms interdomain bridges only in low-pH environments, mimicking endocytic conditions .

Q. What strategies optimize glycan array design for high-throughput screening of lactosamine-binding lectins?

Use robotic printing to immobilize lactosamine derivatives (e.g., Lewis X, LacNAc) on NHS-activated glass slides. Include controls with truncated glycans and scrambled sequences. Fluorescently labeled lectins (e.g., Arabidopsis EULS3) are incubated, and binding signals are quantified via microarray scanners. Normalize data to reference spots (e.g., BSA blanks) to minimize background noise .

Methodological Best Practices

  • Data Contradiction Analysis : Compare binding affinities across orthogonal techniques (e.g., SPR vs. ITC) and validate with structural models. For example, if glycan array data conflicts with in vivo results, perform knock-in/knockout experiments in model organisms .
  • Experimental Reproducibility : Document chromatographic gradients (e.g., 10–50% acetonitrile in 20 mM ammonium acetate) and docking parameters (e.g., grid size: 60 × 60 × 60 Å) to ensure replicability .
  • Ethical Compliance : Adhere to radiation safety protocols (e.g., shielding, waste disposal) when handling 14C-labeled compounds. Obtain institutional review board (IRB) approval for metabolic studies in vertebrates .

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